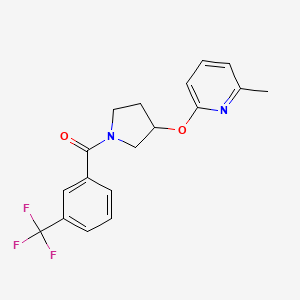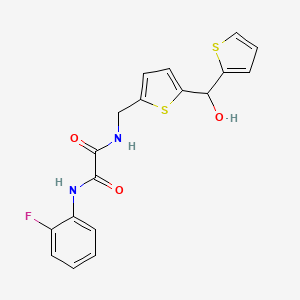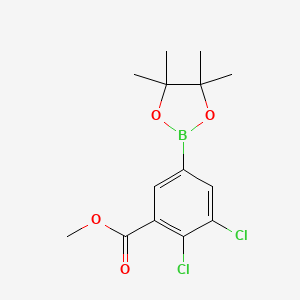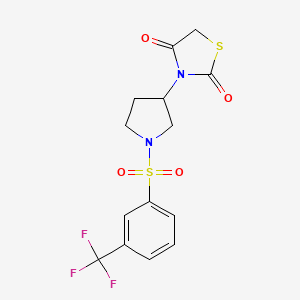![molecular formula C9H17NO3 B2591981 (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine CAS No. 2095396-56-6](/img/structure/B2591981.png)
(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine” is a complex organic molecule that contains a morpholine ring and a dioxolane ring. Morpholine is a common motif in organic chemistry and is often used as a building block in the synthesis of more complex molecules . Dioxolane rings are also common in organic chemistry and are often used as protecting groups in synthetic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the morpholine and dioxolane rings in separate steps, followed by their connection via a suitable reaction . The exact details of the synthesis would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine and dioxolane rings would give the molecule a certain degree of rigidity, while the stereochemistry at the 2S and 4S positions would determine the overall three-dimensional shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the morpholine and dioxolane rings. Amines, such as morpholine, are known to act as nucleophiles, meaning they can donate a pair of electrons to form a new bond . The dioxolane ring could potentially be opened under acidic or basic conditions, depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . For example, the presence of the morpholine and dioxolane rings could influence its solubility in different solvents .Scientific Research Applications
- EN300-366039’s Role : Recent research has explored heavy-atom-free photosensitizers based on thionated nucleobase derivatives, including EN300-366039. These compounds act as “Trojan horses” when metabolized into DNA and exposed to activating light. They enhance selectivity and photodynamic efficacy against skin cancer tumor cells while allowing low irradiation doses, even without molecular oxygen .
- Evaluation : These compounds were evaluated for in vitro antibacterial activity against four bacterial strains .
- EN300-366039’s Contribution : Research has explored conductive inks based on EN300-366039 and related compounds. These inks could find applications in printed electronics and wearable devices .
Photodynamic Therapy (PDT) Agents
Antimicrobial Properties
Conductive Inks
Medicinal Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2)12-6-8(13-9)7-5-10-3-4-11-7/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGKBHAVTSVSEV-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CNCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2CNCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2591901.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2591904.png)


![1-(4-tert-butylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591908.png)
![2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2591911.png)


![3-(benzo[d]thiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2591916.png)

![3-Methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidine](/img/structure/B2591920.png)
![[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B2591921.png)